molecular formula C8H8ClF2N B2361750 5,6-Difluoroisoindoline hydrochloride CAS No. 1820619-19-9

5,6-Difluoroisoindoline hydrochloride

Cat. No.: B2361750
CAS No.: 1820619-19-9
M. Wt: 191.61
InChI Key: CKWVOHSNYJQGBF-UHFFFAOYSA-N
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Description

5,6-Difluoroisoindoline hydrochloride is a chemical compound with the molecular formula C8H8ClF2N It is a derivative of isoindoline, where two hydrogen atoms in the 5 and 6 positions are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoroisoindoline hydrochloride typically involves the reaction of 5,6-difluoroisoindoline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents such as methanol or ethanol and may require refluxing to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoroisoindoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroisoindoline oxides, while reduction may produce difluoroisoindoline derivatives with reduced functional groups.

Scientific Research Applications

5,6-Difluoroisoindoline hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoroisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloroisoindoline hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    5,6-Dibromoisoindoline hydrochloride: Similar structure but with bromine atoms instead of fluorine.

    5,6-Diiodoisoindoline hydrochloride: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

5,6-Difluoroisoindoline hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. These properties make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVOHSNYJQGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-19-9
Record name 5,6-difluoro-2,3-dihydro-1H-isoindole hydrochloride
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